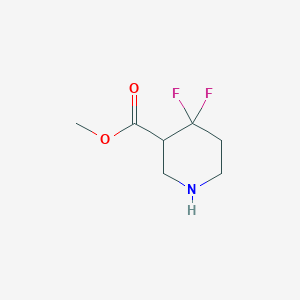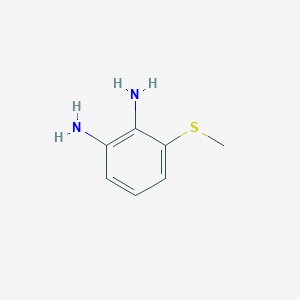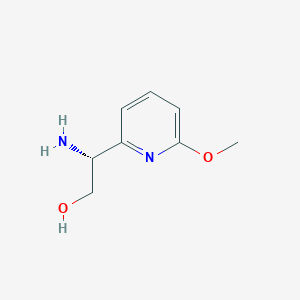
(R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a chiral compound that features a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridine-2-carbaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ®-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxypyridine: Lacks the ethanol moiety, making it less versatile in certain reactions.
2-Amino-2-(pyridin-2-yl)ethanol: Lacks the methoxy group, which can affect its reactivity and interactions.
6-Methoxy-2-pyridinecarboxaldehyde: Used as a precursor in the synthesis of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol.
Uniqueness
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol is unique due to its chiral nature and the presence of both an aminoethanol moiety and a methoxy-substituted pyridine ring
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-2-3-7(10-8)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
SSDSJKZZMWPWHQ-LURJTMIESA-N |
Isomeric SMILES |
COC1=CC=CC(=N1)[C@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


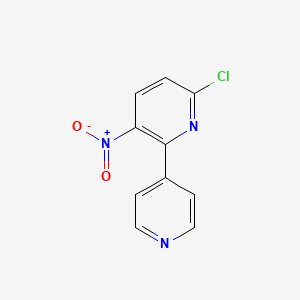

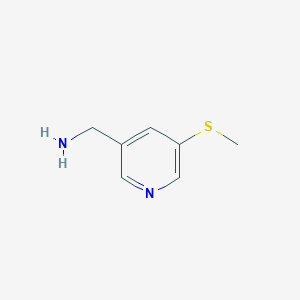
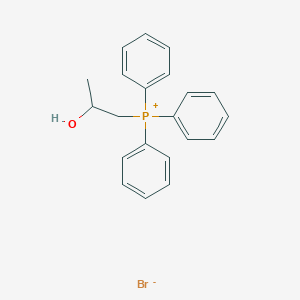
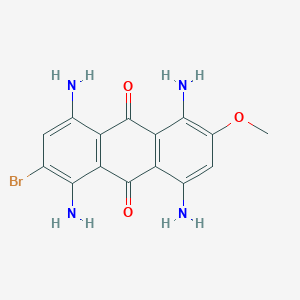
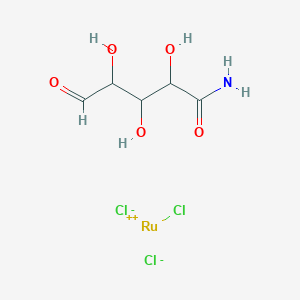

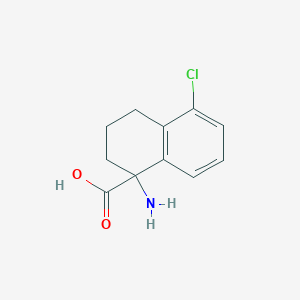
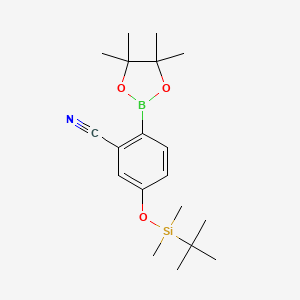
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
